Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)

Description

BenchChem offers high-quality Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C67H85N15O11 |

|---|---|

Molecular Weight |

1276.5 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(3S,6S,9S,12R,15S,18S,21S,24R)-9-(4-aminobutyl)-3,15,18-tribenzyl-21-[3-(diaminomethylideneamino)propyl]-6-[(1R)-1-hydroxyethyl]-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,23-octaoxo-1,4,7,10,13,16,19,22-octazacyclohexacos-24-yl]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C67H85N15O11/c1-40(83)57-66(93)81-53(35-41-16-5-2-6-17-41)59(86)72-33-30-52(75-58(85)48(69)34-44-26-28-46(84)29-27-44)61(88)76-51(25-15-32-73-67(70)71)60(87)78-54(36-42-18-7-3-8-19-42)63(90)79-55(37-43-20-9-4-10-21-43)64(91)80-56(38-45-39-74-49-23-12-11-22-47(45)49)65(92)77-50(62(89)82-57)24-13-14-31-68/h2-12,16-23,26-29,39-40,48,50-57,74,83-84H,13-15,24-25,30-38,68-69H2,1H3,(H,72,86)(H,75,85)(H,76,88)(H,77,92)(H,78,87)(H,79,90)(H,80,91)(H,81,93)(H,82,89)(H4,70,71,73)/t40-,48+,50+,51+,52-,53+,54+,55+,56-,57+/m1/s1 |

InChI Key |

XRRYCKNEBSTWIE-PPRXGWNGSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCN=C(N)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)N)CC7=CC=CC=C7)O |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCN=C(N)N)NC(=O)C(CC6=CC=C(C=C6)O)N)CC7=CC=CC=C7)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, and synthesis of the synthetic somatostatin analog, Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11). This peptide is a potent agonist for all five human somatostatin receptor subtypes (sst1-5) and is utilized in cancer research.

Molecular Structure and Properties

Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is a cyclic octapeptide with the amino acid sequence: Tyr-cyclo[(D-Dab)-Arg-Phe-Phe-(D-Trp)-Lys-Thr-Phe]. The cyclization is formed via an amide bond between the N-terminal Tyrosine and the C-terminal Phenylalanine. The incorporation of D-amino acids (D-Dab and D-Trp) enhances the peptide's stability against enzymatic degradation, a common strategy in the design of peptide-based therapeutics.

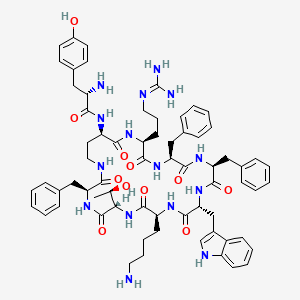

Chemical Structure:

Caption: 2D representation of the cyclic structure of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11).

Molecular Formula: C_{67}H_{86}N_{16}O_{11} Molecular Weight: 1339.5 g/mol CAS Number: 496849-46-8

Synthesis

The synthesis of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is achieved through solid-phase peptide synthesis (SPPS), followed by cyclization in solution.

Experimental Protocol: Solid-Phase Peptide Synthesis

A detailed, step-by-step protocol for the solid-phase synthesis of the linear peptide precursor is outlined below. This protocol is a representative example and may require optimization based on the specific laboratory setup and reagents.

Materials:

-

Fmoc-Phe-Wang resin

-

Fmoc-protected amino acids: Fmoc-Tyr(tBu)-OH, Fmoc-D-Dab(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

Workflow:

Caption: General workflow for the solid-phase synthesis of the linear peptide precursor.

Procedure:

-

Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the terminal amine.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.

-

Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours.

-

Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours.

-

Precipitation and Lyophilization: Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.

Experimental Protocol: Cyclization

Materials:

-

Crude linear peptide

-

Cyclization reagents: DPPA (Diphenylphosphoryl azide), HOBt, DIPEA

-

Solvent: DMF

Procedure:

-

Dissolve the crude linear peptide in DMF at a high dilution (approximately 0.1 mM) to favor intramolecular cyclization.

-

Add DPPA (1.5 equivalents), HOBt (1.5 equivalents), and DIPEA (3 equivalents) to the peptide solution.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by HPLC.

-

Remove the solvent under reduced pressure.

Purification and Characterization

Purification:

-

Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

A typical gradient would be a linear gradient of acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes.

Characterization:

-

Confirm the purity of the final product by analytical RP-HPLC.

-

Verify the molecular weight of the cyclic peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Biological Activity and Signaling Pathways

Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is a high-affinity agonist for all five somatostatin receptor subtypes (sst1, sst2, sst3, sst4, and sst5). In AtT-20 mouse anterior pituitary tumor cells, which predominantly express sst2 and sst5 receptors, this analog exhibits a higher binding affinity than both native somatostatin-14 and the widely used analog, octreotide.[1]

Signaling Pathway:

Somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Upon agonist binding, the activated receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein. The Gαi-GTP subunit then dissociates from the βγ-subunits and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels subsequently leads to decreased activation of protein kinase A (PKA) and modulation of downstream cellular processes, including hormone secretion and cell proliferation.

References

An In-Depth Technical Guide to the Mechanism of Action of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the synthetic somatostatin analog, Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), also known as KE 108. This document details its binding affinity for the five human somatostatin receptor subtypes (SSTR1-5), delves into its functional activity, highlighting its nature as a biased agonist, and provides detailed experimental protocols for key assays used in its characterization. The information is intended to support further research and drug development efforts related to this compound.

Introduction

Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), hereafter referred to as KE 108, is a synthetic cyclic peptide analog of somatostatin. Somatostatin and its analogs are of significant interest in oncology and endocrinology due to their ability to inhibit hormone secretion and cell proliferation. These effects are mediated through a family of five G protein-coupled receptors (GPCRs), namely SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. Understanding the specific interaction of novel analogs like KE 108 with these receptor subtypes is crucial for developing targeted therapies with improved efficacy and reduced side effects. KE 108 has been identified as a high-affinity ligand for all five SSTR subtypes, distinguishing it from other clinically used somatostatin analogs that often exhibit selectivity for a subset of these receptors.

Receptor Binding Affinity

The binding profile of KE 108 to all five human somatostatin receptor subtypes has been characterized through competitive radioligand binding assays. These assays typically utilize cell lines, such as Chinese Hamster Ovary (CHO-K1) cells, stably expressing each of the human SSTR subtypes. The affinity of KE 108 is determined by its ability to displace a radiolabeled somatostatin analog, such as [125I-Tyr11]-SRIF-14 or [125I-CGP 23996]. The results are expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

| Compound | SSTR1 (K_i_, nM) | SSTR2 (K_i_, nM) | SSTR3 (K_i_, nM) | SSTR4 (K_i_, nM) | SSTR5 (K_i_, nM) |

| KE 108 | 1.3 | 0.4 | 1.8 | 1.2 | 0.9 |

| Somatostatin-14 | 1.1 | 0.2 | 0.6 | 1.5 | 0.8 |

| Octreotide | >1000 | 0.6 | 134 | >1000 | 18 |

Data compiled from scientific literature. These values represent the high affinity of KE 108 across all five SSTR subtypes.

Mechanism of Action and Signaling Pathways

KE 108 acts as an agonist at somatostatin receptors, initiating downstream signaling cascades. The canonical signaling pathway for SSTRs involves coupling to inhibitory G proteins (Gα_i/o_), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key mechanism through which somatostatin and its analogs exert their inhibitory effects on hormone secretion and cell proliferation.

Interestingly, KE 108 exhibits biased agonism, particularly at the SSTR2A subtype. While it acts as a full agonist in the Gα_i_-mediated pathway, leading to potent inhibition of cAMP production, it behaves as an antagonist for other signaling pathways coupled to the same receptor. Specifically, KE 108 antagonizes the somatostatin-induced increase in intracellular calcium concentration ([Ca2+]i) and the phosphorylation of extracellular signal-regulated kinase (ERK). This functional selectivity suggests that KE 108 can differentially modulate the downstream effects of SSTR2A activation, which may have significant therapeutic implications.

Signaling Pathway Diagrams

Caption: Biased agonism of KE 108 at the SSTR2A receptor.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of KE 108 for somatostatin receptors.

4.1.1. Materials

-

Cell Lines: CHO-K1 or HEK293 cells stably transfected with individual human SSTR subtypes (SSTR1-5).

-

Radioligand: [125I-Tyr11]-Somatostatin-14.

-

Competitors: Unlabeled Somatostatin-14 (for determining non-specific binding) and KE 108 (test compound).

-

Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA, and a protease inhibitor cocktail (e.g., aprotinin, leupeptin).

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Gamma counter.

4.1.2. Procedure

-

Prepare cell membranes from the transfected cell lines.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (at a final concentration close to its Kd), and 50 µL of competitor (unlabeled somatostatin-14 for non-specific binding or varying concentrations of KE 108).

-

Add 50 µL of the cell membrane preparation (containing 10-50 µg of protein) to each well.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the Ki value for KE 108 using the Cheng-Prusoff equation.

Caption: Experimental workflow for the radioligand binding assay.

cAMP Functional Assay

This protocol describes a functional assay to measure the effect of KE 108 on intracellular cAMP levels.

4.2.1. Materials

-

Cell Lines: HEK293 or CHO-K1 cells expressing the SSTR of interest.

-

Stimulant: Forskolin (to stimulate adenylyl cyclase).

-

Test Compound: KE 108.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell Culture Medium: Appropriate medium for the cell line.

-

Instrumentation: Plate reader compatible with the chosen cAMP assay kit.

4.2.2. Procedure

-

Seed the cells in a 96-well plate and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 2-4 hours before the assay.

-

Pre-incubate the cells with varying concentrations of KE 108 for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the plate reader.

-

Generate a dose-response curve and calculate the IC50 value for KE 108's inhibition of forskolin-stimulated cAMP production.

Caption: Experimental workflow for the cAMP functional assay.

Conclusion

Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) (KE 108) is a potent, non-selective somatostatin analog with high affinity for all five SSTR subtypes. Its mechanism of action is complex, involving the canonical inhibition of adenylyl cyclase as well as biased agonism at the SSTR2A receptor. This unique pharmacological profile makes KE 108 a valuable tool for research into the diverse physiological roles of somatostatin receptors and a potential lead compound for the development of novel therapeutics with tailored signaling properties. The detailed protocols and data presented in this guide are intended to facilitate further investigation into this promising compound.

An In-depth Technical Guide to the Somatostatin Receptor Binding Profile of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Somatostatin and its Receptors

Somatostatin is a naturally occurring cyclic peptide hormone that plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, cell proliferation, and endocrine signaling.[1] It exists in two primary bioactive forms, somatostatin-14 and somatostatin-28.[1] The biological effects of somatostatin are mediated through its interaction with a family of five distinct G-protein coupled receptors (GPCRs), designated as SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. These receptor subtypes are expressed in various tissues and often exhibit differential binding affinities for various natural and synthetic somatostatin analogs.[2] This differential affinity forms the basis for the development of receptor-selective ligands for therapeutic applications, particularly in oncology and endocrinology.

The compound of interest, Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), is a synthetic somatostatin agonist.[3][4][5][6] Qualitative assessments have indicated that in AtT-20 mouse anterior pituitary tumor cells, which predominantly express SSTR2 and SSTR5, this analog demonstrates a higher binding affinity than both native somatostatin-14 and the widely used synthetic analog, octreotide.[7] However, a comprehensive quantitative binding profile across all five SSTR subtypes is not publicly documented.

Somatostatin Receptor Binding Affinity

Binding Profile of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)

As previously mentioned, specific IC₅₀ or Kᵢ values for Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) are not available in the reviewed literature. The available information suggests a high affinity for SSTR2 and/or SSTR5, based on studies in AtT-20 cells.[7]

Comparative Binding Affinities of Other Somatostatin Analogs

To provide a framework for understanding the potential binding characteristics of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), the following table summarizes the binding affinities (IC₅₀ in nM) of native somatostatins and several clinically relevant synthetic analogs for the five human somatostatin receptor subtypes.

| Compound | SSTR1 (IC₅₀ nM) | SSTR2 (IC₅₀ nM) | SSTR3 (IC₅₀ nM) | SSTR4 (IC₅₀ nM) | SSTR5 (IC₅₀ nM) |

| Somatostatin-14 | >1000 | 1.3 | 11.05 | >1000 | 0.61 |

| Somatostatin-28 | - | - | - | - | - |

| Octreotide | >1000 | 0.6 | 4.3 | >1000 | 6.3 |

| Lanreotide | >1000 | 1.1 | 14.8 | >1000 | 3.5 |

| Pasireotide (SOM230) | 9.3 | 1.0 | 1.5 | >1000 | 0.2 |

Data compiled from various sources. Note that absolute values can vary depending on the specific experimental conditions.

Experimental Protocols

The characterization of a somatostatin analog's receptor binding profile involves a series of in vitro assays. The following sections detail the methodologies for three key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) for each of the five somatostatin receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: Typically ¹²⁵I-[Tyr¹¹]-Somatostatin-14 or a subtype-selective radiolabeled analog.

-

Test Compound: Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11).

-

Binding Buffer: e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4.

-

Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target SSTR subtype and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, the cell membrane preparation, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a key second messenger in SSTR signaling.

Objective: To determine the potency (EC₅₀) of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) in inhibiting adenylyl cyclase activity.

Materials:

-

Cell membranes from SSTR-expressing cells.

-

Forskolin (an adenylyl cyclase activator).

-

Test Compound: Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 0.1 mM GTP, pH 7.5.

-

cAMP detection kit (e.g., ELISA or radioimmunoassay).

Procedure:

-

Assay Setup: In a reaction tube, combine the cell membranes, assay buffer, and varying concentrations of the test compound.

-

Stimulation: Add a fixed concentration of forskolin to stimulate adenylyl cyclase activity.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 15 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

-

cAMP Measurement: Quantify the amount of cAMP produced using a commercial detection kit.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration. Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal inhibitory effect) using non-linear regression.

GTPγS Binding Assay

This assay measures the activation of G-proteins, an early event in GPCR signaling, by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Objective: To assess the ability of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) to stimulate G-protein activation.

Materials:

-

Cell membranes from SSTR-expressing cells.

-

[³⁵S]GTPγS.

-

GDP.

-

Test Compound: Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11).

-

Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound in the assay buffer.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Separation: Separate the membrane-bound [³⁵S]GTPγS from the free form by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration to determine the EC₅₀ and maximal stimulation (Eₘₐₓ).

Somatostatin Receptor Signaling Pathways

Upon agonist binding, somatostatin receptors couple to inhibitory G-proteins (Gᵢ/G₀), which in turn modulate several intracellular signaling cascades.

Key Signaling Pathways:

-

Inhibition of Adenylyl Cyclase: The activated Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8]

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as activating inwardly rectifying potassium channels (leading to hyperpolarization) and inhibiting voltage-gated calcium channels (reducing calcium influx).

-

Activation of Phosphatases: SSTRs can activate protein tyrosine phosphatases, such as SHP-1 and SHP-2, which are involved in regulating cell growth and apoptosis.

-

MAPK Pathway: SSTR activation can also influence the mitogen-activated protein kinase (MAPK) pathway, although the specific effects can be cell-type dependent.

Signaling Pathway Diagram:

Caption: Major signaling pathways activated by somatostatin receptors.

Conclusion

Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is a somatostatin agonist with reported high affinity for SSTR2 and/or SSTR5. While a complete quantitative binding profile remains to be elucidated, the experimental protocols and comparative data presented in this guide provide a solid foundation for further investigation. A thorough characterization of its binding and functional activity across all five SSTR subtypes is crucial for determining its therapeutic potential and selectivity. The methodologies outlined herein represent the standard approaches for such characterization and will be instrumental in advancing the development of this and other novel somatostatin analogs.

References

- 1. Inhibition by somatostatin of the vasopressin-stimulated adenylate cyclase in a kidney-derived line of cells grown in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Somatostatin inhibits the activity of adenylate cyclase in cultured human meningioma cells and stimulates their growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Somatostatin — TargetMol Chemicals [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. shop.bachem.com [shop.bachem.com]

- 8. Somatostatin inhibition of adenylate cyclase activity in different brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) in cancer models

For Researchers, Scientists, and Drug Development Professionals

Octreotide, a synthetic octapeptide analog of somatostatin, has emerged as a significant therapeutic agent in the management of neuroendocrine tumors (NETs) and is under investigation for broader applications in oncology. Its anti-cancer activity is primarily mediated through its high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are often overexpressed on the surface of cancer cells. This technical guide provides an in-depth overview of the biological activity of Octreotide in various cancer models, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Data Presentation: In Vitro and In Vivo Efficacy

The anti-cancer effects of Octreotide are multifaceted, encompassing the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth in vivo. The following tables summarize the quantitative data from key studies.

Table 1: In Vitro Anti-Proliferative Activity of Octreotide

The direct anti-proliferative effect of Octreotide is highly dependent on the cancer cell type and, critically, the expression level of SSTR2. In many cell lines with low or absent SSTR2 expression, Octreotide shows limited to no cytotoxic or cytostatic activity.

| Cell Line | Cancer Type | IC50 (Half-Maximal Inhibitory Concentration) | Citation(s) |

| RIN-1038-SSTR2-GFP | Rat Insulinoma (SSTR2 Transfected) | 2.29 ± 2.23 nM | [1] |

| H69 | Small Cell Lung Cancer | No significant inhibition up to 300 µM | [2] |

| BON-1 | Pancreatic Neuroendocrine Tumor | No significant inhibition observed | [1] |

| QGP-1 | Pancreatic Neuroendocrine Tumor | No significant inhibition observed | [1] |

| SGC-7901 | Gastric Cancer | Concentration-dependent decrease in ³H-thymidine incorporation | [3] |

Table 2: Pro-Apoptotic Activity of Octreotide

Octreotide induces programmed cell death in SSTR-positive cancer cells. This effect is often measured by increases in key apoptotic markers like caspase-3 activity or by quantifying apoptotic cells via flow cytometry.

| Cell Line / Model | Cancer Type | Method | Key Quantitative Result | Citation(s) |

| Human Somatotroph Tumor Cells | Pituitary Adenoma | Caspase-3 Activity Assay | 160 ± 20% increase vs. basal at 10 nM | [4][5] |

| MC3T3-E1 | Osteoblast-like cells | Apoptosis Assay | 51 ± 12% increase in apoptosis vs. control | [6] |

Table 3: In Vivo Anti-Tumor Efficacy of Octreotide

In preclinical xenograft models, systemic administration of Octreotide has been shown to significantly inhibit the growth of SSTR-positive tumors.

| Xenograft Model | Cancer Type | Treatment Dose / Schedule | Tumor Growth Inhibition (%) | Citation(s) |

| Bel7402 Xenograft | Hepatocellular Carcinoma | Not Specified | 67.9% | |

| SGC-7901 Xenograft | Gastric Cancer | 100 µg/kg, s.c. daily for 8 weeks | 62.3% | [3] |

Signaling Pathway Modulation

The binding of Octreotide to SSTR2 and SSTR5 initiates a cascade of intracellular events that disrupt cancer cell growth and survival. A primary mechanism involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels. This, in turn, affects downstream effectors like Protein Kinase A (PKA). Concurrently, SSTR activation leads to the recruitment of tyrosine phosphatases (like SHP-1), which can dephosphorylate and inactivate critical pro-survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This dual action halts cell cycle progression and promotes apoptosis through the activation of caspases.

Caption: Octreotide signaling pathways in cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, designed to serve as a guide for laboratory research.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Octreotide in culture medium. Remove the existing medium from the wells and add 100 µL of the Octreotide dilutions. Include untreated wells as a negative control and wells with medium only as a blank.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Octreotide for 24 to 48 hours. Include an untreated control group.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach them using trypsin-EDTA. Combine all cells from each treatment condition and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

-

Animal Model: Use 5-6 week old immunocompromised mice (e.g., BALB/c nude mice).

-

Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in a mixture of culture medium and Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume by measuring the length and width with calipers 2-3 times per week. Tumor Volume = (Length x Width²)/2.

-

Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups.

-

Drug Administration: Administer Octreotide (e.g., 100 µg/kg) or vehicle (saline) to the respective groups via subcutaneous or intraperitoneal injection daily for a predetermined period (e.g., 3-8 weeks).

-

Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined maximum size. At the study endpoint, euthanize the mice, and excise, weigh, and photograph the tumors.

-

Data Analysis: Calculate the tumor growth inhibition percentage using the formula: [1 - (Mean Tumor Weight of Treated Group / Mean Tumor Weight of Control Group)] x 100.

Experimental Workflow

The preclinical evaluation of Octreotide's anti-cancer activity typically follows a logical progression from in vitro characterization to in vivo validation.

Caption: Standard preclinical workflow for Octreotide evaluation.

References

- 1. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the sst1-sst5 Receptor Affinity of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the somatostatin receptor affinity of the synthetic analog Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), also known as KE 108. This guide delves into its binding characteristics across all five somatostatin receptor subtypes (sst1-sst5), details the experimental methodologies used for these determinations, and illustrates the intricate signaling pathways associated with each receptor subtype.

Core Compound: Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)

Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), or KE 108, is a potent somatostatin analog recognized for its high affinity across all five known somatostatin receptor subtypes (sst1, sst2, sst3, sst4, and sst5)[1]. This broad-spectrum binding profile distinguishes it from other clinically used somatostatin analogs like octreotide and lanreotide, which primarily target the sst2 subtype[1]. The ability of KE 108 to act as a pan-agonist makes it a valuable tool in research and a potential candidate for therapeutic applications where targeting multiple somatostatin receptor subtypes is desirable. In AtT-20 mouse anterior pituitary tumor cells, which predominantly express sst2 and sst5 receptors, the binding affinity of KE 108 was observed to be higher than that of both somatostatin-14 and octreotide[2].

Quantitative Receptor Affinity Profile

| Ligand | sst1 (IC50, nM) | sst2 (IC50, nM) | sst3 (IC50, nM) | sst4 (IC50, nM) | sst5 (IC50, nM) |

| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |

| Octreotide | Low Affinity | High Affinity | Moderate Affinity | Low Affinity | Moderate Affinity |

| Lanreotide | Low Affinity | High Affinity | Moderate Affinity | Low Affinity | Moderate Affinity |

| Pasireotide (SOM230) | High Affinity | High Affinity | High Affinity | Low Affinity | High Affinity |

| KE 108 | High Affinity[1] | High Affinity[1] | High Affinity[1] | High Affinity[1] | High Affinity[1] |

Note: "High Affinity" generally corresponds to low nanomolar or sub-nanomolar IC50/Ki values, "Moderate Affinity" to mid-nanomolar values, and "Low Affinity" to high nanomolar or micromolar values. The data for KE 108 is qualitative based on available literature.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity for somatostatin analogs like KE 108 is typically performed using competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies.

Cell Culture and Membrane Preparation

-

Cell Lines: Stably transfected cell lines, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells, individually expressing one of the five human somatostatin receptor subtypes (hsst1-hsst5), are commonly used[3][4].

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

-

Membrane Preparation:

-

Cells are harvested and washed with ice-cold buffer.

-

Homogenization is performed in a lysis buffer (e.g., 50 mM Tris-HCl) using a homogenizer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

-

The final membrane pellet is resuspended in a binding buffer and stored at -80°C until use.

-

Competitive Binding Assay

-

Reaction Mixture: The assay is typically conducted in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-SST-14 or 125I-[Leu8, D-Trp22, Tyr25]-SST-28), and varying concentrations of the unlabeled competitor ligand (e.g., KE 108)[1].

-

Incubation: The plates are incubated for a specific time (e.g., 30-90 minutes) at a controlled temperature (e.g., 25-37°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor ligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Below is a DOT script for a generalized workflow of a radioligand binding assay.

Somatostatin Receptor Signaling Pathways

All five somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Activation of these receptors by an agonist like KE 108 initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of various cellular processes, including hormone secretion and cell proliferation. While there are common pathways, each receptor subtype can also engage in distinct signaling.

sst1 Signaling Pathway

Activation of sst1 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is pertussis toxin-sensitive, indicating the involvement of Gi/o proteins.

sst2 Signaling Pathway

The sst2 receptor is the most widely expressed subtype and mediates its effects through multiple pathways. It inhibits adenylyl cyclase, activates protein tyrosine phosphatases (PTPs) such as SHP-1 and SHP-2, and modulates ion channels, leading to a reduction in intracellular Ca2+ levels.

sst3 Signaling Pathway

Similar to other subtypes, sst3 activation inhibits adenylyl cyclase. Additionally, sst3 has been implicated in the induction of apoptosis through pathways that may involve the activation of p53 and the modulation of the MAPK pathway.

sst4 Signaling Pathway

The sst4 receptor signals through the inhibition of adenylyl cyclase. It is also known to activate the MAPK/ERK pathway, which can have diverse cellular outcomes depending on the cell type and context.

sst5 Signaling Pathway

sst5 receptor activation leads to the inhibition of adenylyl cyclase and the modulation of intracellular calcium levels. It has also been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.

Conclusion

Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), or KE 108, stands out as a valuable research tool due to its high affinity for all five somatostatin receptor subtypes. This pan-agonist activity allows for the comprehensive study of somatostatin's physiological effects. While precise, comparative quantitative binding data across all sst1-sst5 receptors in a single study remains to be consolidated in publicly accessible literature, the qualitative evidence for its high affinity is strong. The experimental protocols for determining such affinities are well-established, primarily relying on competitive radioligand binding assays in transfected cell lines. The diverse signaling pathways activated by each sst receptor subtype, all initiated by G-protein coupling, underscore the complex and pleiotropic roles of somatostatin in cellular regulation. Further research to delineate the specific quantitative binding kinetics of KE 108 and its downstream functional consequences at each receptor subtype will be crucial for its potential translation into therapeutic applications.

References

- 1. Binding and functional properties of the novel somatostatin analogue KE 108 at native mouse somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. shop.bachem.com [shop.bachem.com]

- 3. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) for Neuroendocrine Tumor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), also known as KE 108, is a synthetic somatostatin analog that has garnered interest in the field of neuroendocrine tumor (NET) research. As a somatostatin agonist, it is designed to mimic the natural hormone somatostatin, which plays a crucial role in regulating endocrine and exocrine secretion and inhibiting cell proliferation.[1][2] NETs are a heterogeneous group of neoplasms that often overexpress somatostatin receptors (SSTRs), making them prime targets for somatostatin analog-based therapies. This technical guide provides a comprehensive overview of the available scientific information on Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), focusing on its biochemical properties, mechanism of action, and its potential application in NET research.

Core Compound Profile

Structure and Synthesis: Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is a cyclic octapeptide. Its primary amino acid sequence and chemical structure are designed to confer high affinity for somatostatin receptors and improved stability compared to the native somatostatin hormone. While specific synthesis protocols are proprietary, the synthesis of such peptide analogs typically involves solid-phase peptide synthesis (SPPS) followed by cyclization to create the stable ring structure.

Mechanism of Action and Signaling Pathways

Somatostatin and its analogs exert their effects by binding to five distinct G-protein coupled receptor subtypes (SSTR1-5). Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is characterized as a high-affinity ligand for all five SSTR subtypes.[1] Upon binding, it activates intracellular signaling cascades that lead to the inhibition of hormone secretion and the control of tumor cell proliferation.

The primary signaling pathway initiated by SSTR activation involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP has widespread effects on cellular function, including the modulation of ion channels and protein kinases. Furthermore, somatostatin analogs can activate phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which play a role in dephosphorylating key signaling proteins involved in cell growth and proliferation pathways like the MAPK (ERK1/2) and PI3K/Akt pathways.[3]

Quantitative Data

A critical aspect of drug development is the quantitative assessment of a compound's activity. The following tables summarize the available data for Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11). It is important to note that while the compound is described as a high-affinity ligand for all SSTR subtypes, specific Ki or IC50 values for each receptor are not consistently reported in the publicly available literature.

Table 1: Receptor Binding Affinity

| Receptor Subtype | Binding Affinity (Ki or IC50) | Cell Line / System | Reference |

| SSTR1-5 | High Affinity (qualitative) | Not specified | [1] |

| SSTR2/5 | High Affinity (qualitative) | AtT-20 mouse corticotroph cells | [1] |

Note: Specific quantitative binding affinity data (Ki or IC50 values) for each of the five SSTR subtypes for Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) were not found in the reviewed literature.

Table 2: In Vitro Antiproliferative Activity

| Cell Line | Tumor Type | IC50 | Reference |

| Not Available | Neuroendocrine Tumor | Not Available |

Note: Specific IC50 values for the antiproliferative effects of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) on neuroendocrine tumor cell lines were not found in the reviewed literature.

Table 3: In Vivo Antitumor Efficacy

| Animal Model | Tumor Type | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Not Available | Neuroendocrine Tumor Xenograft | Not Available | Not Available |

Note: Specific in vivo tumor growth inhibition data for Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) in neuroendocrine tumor models were not found in the reviewed literature.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for scientific research. The following sections outline the general methodologies for key assays used to characterize somatostatin analogs like Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11).

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of the unlabeled compound (competitor) to somatostatin receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing the target SSTR subtype.

-

Radiolabeled somatostatin analog (e.g., [125I]Tyr11-SRIF-14).

-

Unlabeled Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

-

Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).

-

Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Neuroendocrine tumor cell lines (e.g., BON-1, QGP-1, NCI-H727).

-

96-well plates.

-

Complete cell culture medium.

-

Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Procedure:

-

Seed the neuroendocrine tumor cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with various concentrations of the somatostatin analog for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the drug concentration to determine the IC50 value.

Conclusion and Future Directions

Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is a promising somatostatin analog for neuroendocrine tumor research due to its high affinity for all five SSTR subtypes. The general mechanisms of action for somatostatin analogs in NETs are well-established, involving the inhibition of hormone secretion and cell proliferation through various signaling pathways. However, a comprehensive understanding of this specific analog is hampered by the lack of publicly available quantitative data on its receptor binding affinities, in vitro antiproliferative potency, and in vivo efficacy.

Future research should focus on generating and publishing this critical data to allow for a thorough evaluation of its therapeutic potential. Head-to-head comparison studies with clinically approved somatostatin analogs would be invaluable in determining its relative advantages. Furthermore, detailed investigations into the specific downstream signaling events modulated by Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) in different NET cell lines would provide a more nuanced understanding of its mechanism of action and could help identify patient populations most likely to benefit from treatment with this compound.

References

- 1. Binding and functional properties of the novel somatostatin analogue KE 108 at native mouse somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 3. Signaling Mechanisms in Neuroendocrine Tumors as Targets for Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Application Notes and Protocols: Dissolving and Handling Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is a synthetic cyclic peptide analog of somatostatin. Somatostatin and its analogs are known to exert a variety of biological effects by binding to somatostatin receptors (SSTRs), making them valuable tools in cancer research and the study of various metabolic diseases.[1][2][3] Proper dissolution and handling of this lyophilized peptide are critical for obtaining reliable and reproducible results in in vitro assays.[4] These application notes provide detailed protocols for the reconstitution, storage, and use of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) in common in vitro experimental setups.

Data Presentation: Solubility and Recommended Solvents

The solubility of a peptide is dependent on its amino acid composition and sequence. For cyclic peptides like Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), which may have hydrophobic residues, initial reconstitution in a small amount of an organic solvent followed by dilution with an aqueous buffer is often recommended.

| Solvent | Concentration Range | Notes |

| Sterile Water | 100 µg/mL - 1 mg/mL | May require sonication for complete dissolution. Best for immediate use in aqueous buffers. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 100 µg/mL - 1 mg/mL | A common buffer for cell-based assays. Ensure the peptide is fully dissolved.[5] |

| Dimethyl Sulfoxide (DMSO) | 1 mg/mL - 10 mg/mL | Recommended for creating high-concentration stock solutions. Further dilute with aqueous buffer for working solutions. Minimize final DMSO concentration in assays. |

| 20% Ethanol in Water | Up to 1 mg/mL | An alternative for peptides with moderate hydrophobicity.[6] |

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Peptide

This protocol describes the steps for reconstituting lyophilized Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) to create a stock solution.

Materials:

-

Vial of lyophilized Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)

-

Sterile, nuclease-free water, PBS (pH 7.4), or DMSO

-

Sterile, low-adhesion polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Equilibration: Allow the vial of lyophilized peptide and the chosen solvent to equilibrate to room temperature before opening. This prevents condensation from forming inside the vial.[7]

-

Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[5]

-

Solvent Addition: Carefully add the appropriate volume of the selected solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

-

Dissolution: Gently swirl or vortex the vial to dissolve the peptide.[4] For peptides that are difficult to dissolve, sonication in a water bath for a few minutes may be beneficial.

-

Aliquotting and Storage: Once the peptide is completely dissolved, aliquot the stock solution into sterile, low-adhesion polypropylene microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.[5] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the preparation of working solutions from the concentrated stock solution for use in cell-based or biochemical assays.

Materials:

-

Peptide stock solution (from Protocol 1)

-

Appropriate sterile assay buffer (e.g., cell culture medium, binding buffer)

-

Sterile polypropylene tubes

Procedure:

-

Thawing: Thaw a single aliquot of the peptide stock solution at room temperature or on ice.

-

Dilution: Perform serial dilutions of the stock solution with the appropriate assay buffer to achieve the desired final concentrations for your experiment.

-

Vortexing: Gently vortex the diluted solutions to ensure homogeneity.

-

Immediate Use: Use the freshly prepared working solutions in your in vitro assay immediately. Do not store diluted peptide solutions for extended periods.

Mandatory Visualization

Signaling Pathway Diagram

Caption: Hypothetical signaling cascade initiated by a somatostatin analog.

Experimental Workflow Diagram

Caption: A generalized workflow for conducting in vitro cell-based assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Somatostatin — TargetMol Chemicals [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. jpt.com [jpt.com]

- 5. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 6. Cyclosomatostatin | Somatostatin Receptor Antagonists: R&D Systems [rndsystems.com]

- 7. particlepeptides.com [particlepeptides.com]

Application Notes and Protocols for Radioligand Binding Assay with Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), also known as KE-108, is a synthetic somatostatin analog characterized as a high-affinity ligand for all five human somatostatin receptor subtypes (SSTR1-5). Unlike clinically utilized analogs such as octreotide and lanreotide, which primarily target SSTR2, KE-108 offers a broader interaction profile.[1] This makes it a valuable tool for research aimed at understanding the integrated physiological roles of the somatostatin receptor system and for the development of novel therapeutics targeting a wider range of somatostatin receptors.

These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) for human somatostatin receptors. The protocol is designed for use with membranes prepared from cells recombinantly expressing individual human SSTR subtypes.

Signaling Pathway

Somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the activation of the G-protein, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can also involve the modulation of intracellular calcium concentrations and the activation of phosphotyrosine phosphatases.[1]

Figure 1: Somatostatin Receptor Signaling Pathway.

Data Presentation

| Compound | SSTR1 Ki (nM) | SSTR2 Ki (nM) | SSTR3 Ki (nM) | SSTR4 Ki (nM) | SSTR5 Ki (nM) |

| Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) | TBD | TBD | TBD | TBD | TBD |

| Somatostatin-14 | ~1-5 | ~0.5-2 | ~1-5 | ~5-10 | ~1-5 |

| Octreotide | >1000 | ~0.5-5 | ~50-100 | >1000 | ~10-50 |

| TBD: To Be Determined experimentally. The provided values for Somatostatin-14 and Octreotide are approximate ranges compiled from various sources and may vary depending on experimental conditions. |

Experimental Protocols

Membrane Preparation from Cultured Cells

This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing a specific human somatostatin receptor subtype.

Materials:

-

Cultured cells expressing the target SSTR subtype

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, with protease inhibitor cocktail (e.g., cOmplete™, Roche), ice-cold

-

Sucrose Buffer: Lysis buffer containing 10% (w/v) sucrose

-

Cell scraper

-

Dounce homogenizer or sonicator

-

High-speed refrigerated centrifuge

-

Protein assay kit (e.g., BCA or Bradford)

Procedure:

-

Grow cells to confluency in appropriate culture vessels.

-

Wash the cell monolayer twice with ice-cold PBS.

-

Harvest the cells by scraping into ice-cold PBS and pellet by centrifugation at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.

-

Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.

-

Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.

-

Repeat the centrifugation (step 7) and resuspend the final pellet in Sucrose Buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay.

-

Aliquot the membrane preparation and store at -80°C until use.

Radioligand Binding Assay (Competitive)

This protocol outlines a competitive binding assay in a 96-well format to determine the IC50 of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11).

Materials:

-

Membrane preparation expressing a specific SSTR subtype

-

Radioligand: [125I]Tyr11-Somatostatin-14 or [125I]LTT-SRIF-28 (specific activity ~2000 Ci/mmol)

-

Unlabeled competitor: Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)

-

Non-specific binding control: Unlabeled Somatostatin-14 (1 µM final concentration)

-

Assay Buffer: 50 mM HEPES or Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

Figure 2: Radioligand Binding Assay Workflow.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL Assay Buffer, 50 µL radioligand, 100 µL membrane preparation.

-

Non-specific Binding (NSB): 50 µL unlabeled Somatostatin-14 (1 µM), 50 µL radioligand, 100 µL membrane preparation.

-

Competition: 50 µL of varying concentrations of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) (e.g., 10-11 M to 10-5 M), 50 µL radioligand, 100 µL membrane preparation.

-

-

Radioligand and Membrane Addition:

-

The final concentration of the radioligand should be at or below its Kd for the receptor (typically 0.1-0.5 nM for [125I]Tyr11-Somatostatin-14).

-

The amount of membrane protein should be optimized to give a specific binding signal that is at least 10-fold higher than the background (typically 10-50 µg protein per well).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the assay by rapid filtration through PEI-pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold Assay Buffer (without BSA).

-

Counting: Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding as a function of the log concentration of the unlabeled competitor, Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11).

-

-

Determine IC50:

-

Use a non-linear regression analysis (sigmoidal dose-response) to determine the concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50).

-

-

Calculate Ki:

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] = concentration of the radioligand used in the assay.

-

Kd = dissociation constant of the radioligand for the receptor.

-

-

Conclusion

This document provides a comprehensive framework for conducting a radioligand binding assay to characterize the interaction of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) with human somatostatin receptors. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of this potent, universal somatostatin agonist and its potential therapeutic applications.

References

Application Notes and Protocols for Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) in In Vivo Mouse Studies

Introduction

Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is a synthetic agonist of the somatostatin receptors (SSTRs).[1][2][3][4] Like other somatostatin analogs, it is investigated for its potential therapeutic applications in oncology.[1][2][3][4] Somatostatin and its analogs exert their effects by binding to SSTRs, which are G-protein coupled receptors.[5] This interaction can trigger a variety of cellular responses, including the inhibition of hormone secretion and the induction of apoptosis, leading to the suppression of tumor growth.[5]

The related compound, TT-232, has demonstrated significant antitumor activity in various in vivo mouse models, including sarcoma, melanoma, and human tumor xenografts.[6][7][8][9] It is known to induce apoptosis in tumor cells and inhibit tyrosine kinase activity.[1][6][9] Given the structural and functional similarities, a similar mechanism of action is anticipated for Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11).

Data Presentation: In Vivo Dosages of the Related Somatostatin Analog TT-232 in Mice

The following table summarizes the dosages of the related somatostatin analog, TT-232, used in various in vivo mouse studies. This data can be used to establish a starting dose range for Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11).

| Mouse Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Observed Effects | Reference |

| Inbred BDF1 Mice | S-180 Sarcoma | 15 µg/kg | i.p., s.c., or i.v. | Twice a day for 2 weeks | 30-40% cure rate, 50-70% tumor growth inhibition | [6] |

| Not Specified | Colon 26, B16 Melanoma, S180 Sarcoma, Human Tumor Xenografts | 0.25 and 0.5 mg/kg | Not Specified | Not Specified | ~80% decrease in tumor volume (MDA-MB-231) | [7] |

| Not Specified | Prostate Tumor (PC-3) Xenograft | 20 mg/kg | Not Specified | For 3 weeks | 60% decrease in tumor volume | [7] |

| Wildtype Mice | Chronic Neuropathic Pain and Arthritis | 100 µg/kg and 200 µg/kg | i.p. | Single administration (pain) or repeated injections (arthritis) | Significant analgesic and anti-inflammatory effects | [10] |

| Not Specified | Various Human and Animal Tumors | 30-750 µg/kg/day | Continuous long-term infusion | Not Specified | 54-98% tumor growth inhibition | [8] |

| Not Specified | B-16 Rodent Melanoma | Not Specified | s.c. injection or infusion via osmotic minipumps | Not Specified | 35-39% (injection) and 47-63% (infusion) tumor growth inhibition | [9] |

| Not Specified | HT-18 Human Lymphoid Melanoma | Not Specified | s.c. injection or infusion via osmotic minipumps | Not Specified | 41-63% (injection) and 69-79% (infusion) tumor growth inhibition | [9] |

Experimental Protocols

The following are generalized experimental protocols based on the methodologies reported for the somatostatin analog TT-232. These should be adapted and optimized for studies involving Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11).

Animal Models and Tumor Implantation

-

Animal Strain: Inbred mouse strains such as BDF1 or immunodeficient strains (e.g., nude or SCID mice) for human tumor xenografts are commonly used.[6]

-

Tumor Cell Lines: A variety of murine or human tumor cell lines can be used (e.g., S-180 sarcoma, B-16 melanoma, HT-18 lymphoid melanoma, MDA-MB-231 breast cancer, PC-3 prostate cancer).[6][7][9]

-

Implantation: Tumor cells are typically implanted subcutaneously (s.c.) into the flank of the mice. A typical inoculum would be 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of sterile phosphate-buffered saline (PBS) or culture medium.

Preparation and Administration of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)

-

Reconstitution: The lyophilized peptide should be reconstituted in a sterile, biocompatible solvent such as sterile PBS or saline. Gentle vortexing or sonication may be required to ensure complete dissolution.

-

Dosage Preparation: Based on the data for TT-232, a starting dose range of 15 µg/kg to 750 µg/kg can be considered. A pilot dose-escalation study is highly recommended to determine the optimal and maximum tolerated dose.

-

Administration Routes:

-

Intraperitoneal (i.p.) injection: A common route for systemic administration.

-

Subcutaneous (s.c.) injection: Another frequent method for systemic delivery.

-

Intravenous (i.v.) injection: For direct delivery into the bloodstream.

-

Continuous Infusion: For maintaining constant plasma levels, osmotic minipumps can be implanted subcutaneously. This method has been shown to be highly effective for TT-232.[8][9]

-

Treatment Schedule

-

Initiation of Treatment: Treatment can be initiated either the day after tumor transplantation or after the tumors have reached a palpable size (e.g., 50-100 mm³).[6]

-

Frequency and Duration: Dosing schedules can range from twice daily injections to continuous infusion over several weeks.[6][8] A typical duration for efficacy studies is 2-4 weeks.

Monitoring and Endpoints

-

Tumor Growth: Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Body Weight and General Health: Monitor the body weight and overall health of the mice throughout the study to assess toxicity.

-

Survival: In survival studies, animals are monitored until they meet predefined humane endpoints.

-

Endpoint Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, or molecular analysis) to investigate the mechanism of action.

Mandatory Visualizations

Signaling Pathway of Somatostatin Analogs

Caption: Signaling pathway of somatostatin analogs.

Experimental Workflow for In Vivo Mouse Studies

Caption: General experimental workflow for in vivo mouse studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Somatostatin — TargetMol Chemicals [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Basic information of Somatostatin - Creative Peptides [creative-peptides.com]

- 6. In vivo antitumor activity of TT-232 a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A tumor-selective somatostatin analog (TT-232) with strong in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TT-232: a somatostatin structural derivative as a potent antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor activity of the somatostatin structural derivative (TT-232), against mouse and human melanoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The heptapeptide somatostatin analogue TT-232 exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Functional Characterization of Somatostatin Analogs using a cAMP Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Somatostatin (SST) is a crucial regulatory peptide that exerts its effects through a family of five G protein-coupled receptors (GPCRs), termed SSTR1 through SSTR5.[1] These receptors are key therapeutic targets for various neuroendocrine tumors (NETs).[2] Synthetic somatostatin analogs, such as octreotide, lanreotide, and pasireotide, are cornerstones in the management of these conditions.[3][4][5] The primary signaling mechanism for all SSTR subtypes involves coupling to inhibitory G proteins (Gi), which leads to the inhibition of adenylyl cyclase activity.[1][2] This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][6]

This application note provides a detailed protocol for a functional assay to characterize and determine the potency of somatostatin analogs by measuring their ability to inhibit forskolin-stimulated cAMP production in cells expressing a specific somatostatin receptor subtype. The protocol is based on a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Signaling Pathway

Somatostatin receptors are coupled to the Gi protein subunit. Upon activation by a somatostatin analog, the Gi protein inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP. This leads to lower intracellular cAMP levels, which in turn modulates downstream cellular processes like hormone secretion and cell proliferation.[2][7]

Caption: Somatostatin analog binding to SSTR activates Gi, inhibiting adenylyl cyclase and reducing cAMP.

Assay Principle

This protocol utilizes a competitive immunoassay format, such as HTRF® or LANCE® Ultra, to quantify intracellular cAMP.[8][9][10] The assay principle relies on the competition between native cAMP produced by the cells and a labeled cAMP analog (e.g., d2- or Eu-labeled) for binding to a specific anti-cAMP antibody labeled with a corresponding fluorophore (e.g., Europium cryptate or ULight).[9][11][12] When there is little to no cAMP in the sample, the labeled tracer and antibody are in close proximity, generating a high FRET signal. As the concentration of cellular cAMP increases, it displaces the labeled tracer from the antibody, leading to a decrease in the FRET signal.[11][13] The measured signal is therefore inversely proportional to the concentration of cAMP in the sample.[12]

Experimental Workflow

The overall workflow involves cell seeding, compound treatment, cell stimulation to produce cAMP, cell lysis and detection, and finally data analysis to determine compound potency.

Caption: Workflow for the cAMP functional assay from cell seeding to data analysis.

Detailed Experimental Protocol

I. Materials and Reagents

-

Cells: CHO-K1 or HEK293 cells stably expressing the human somatostatin receptor of interest (e.g., SSTR2).

-

Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Plates: Low-volume, white 384-well microplates.

-

Somatostatin Analogs: Octreotide, Lanreotide, Pasireotide, etc. (prepared as 10 mM stock solutions in DMSO).

-

Stimulation Agent: Forskolin (prepared as a 10 mM stock in DMSO).

-

Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) (prepared as a 250 mM stock in DMSO).[14]

-

Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.[14][15]

-

cAMP Assay Kit: HTRF cAMP HiRange Kit (Cisbio), LANCE® Ultra cAMP Kit (Revvity), or equivalent.[8][15]

-

Equipment: Humidified CO2 incubator (37°C, 5% CO2), multichannel pipettes, TR-FRET compatible plate reader (e.g., PerkinElmer EnVision®).

II. Cell Preparation

-

Culture SSTR-expressing cells according to standard procedures. Ensure cells are healthy and in the log phase of growth.[9]

-

Harvest cells using a non-enzymatic cell dissociation solution (e.g., PBS + 5 mM EDTA).[16]

-

Centrifuge the cells (150 x g, 5 minutes), aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed culture medium without the selection antibiotic.

-

Determine cell density and viability.

-

Dilute the cells to a final concentration of 50,000 cells/mL.

-

Dispense 5 µL of the cell suspension into each well of a 384-well plate (yielding 250 cells/well). Note: The optimal cell number should be determined empirically.

-

Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

III. Assay Procedure

This protocol is for a 20 µL final assay volume in a 384-well plate.

-

Compound Preparation:

-